molecular formula C12H12ClF3O3 B7995387 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7995387
M. Wt: 296.67 g/mol
InChI Key: JJBWHVRFQYOJMP-UHFFFAOYSA-N
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Description

2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is a chemical building block of interest in advanced agricultural and pharmaceutical research. This compound features a 1,3-dioxolane ring, commonly used as a protecting group for aldehydes and ketones in organic synthesis, and a phenoxyethyl chain substituted with chlorine and trifluoromethyl groups. The specific combination of these moieties suggests its potential utility as a key synthetic intermediate. Researchers may employ this compound in the development of novel active ingredients, leveraging the biological activity often associated with the trifluoromethylphenyl group. The presence of the 1,3-dioxolane group can offer advantages in modulating the compound's solubility and stability during synthetic pathways. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-[2-chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O3/c13-9-7-8(12(14,15)16)1-2-10(9)17-4-3-11-18-5-6-19-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBWHVRFQYOJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 1,3-dioxolane in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the dioxolane ring or the benzotrifluoride core.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can lead to novel therapeutic compounds. For instance, derivatives of this compound have shown promise in enhancing the efficacy of existing drugs.

Case Study : Research published in various journals indicates that compounds with similar structural motifs exhibit anti-inflammatory and anti-cancer properties. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioactivity, which could be beneficial in drug design .

Agrochemical Applications

Due to its chlorinated and trifluoromethyl functionalities, this compound is also explored for use as a pesticide or herbicide. The presence of these groups can enhance the lipophilicity of the molecules, improving their ability to penetrate plant tissues.

Case Study : A study on chlorinated phenoxy compounds demonstrated their effectiveness as herbicides against broadleaf weeds, suggesting that derivatives of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane could be developed for agricultural use .

Material Science

The compound's properties make it a candidate for use in developing advanced materials, such as coatings or polymers with enhanced chemical resistance and durability.

Research Insight : Investigations into polymer composites incorporating fluorinated compounds have shown improved thermal stability and resistance to environmental degradation . This suggests potential applications in protective coatings for industrial use.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the chloro and dioxolane groups allows for diverse reactivity, enabling the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of the target compound with structurally related dioxolane and phenoxy derivatives:

Compound Name Molecular Formula Substituents CAS Number Applications/Properties References
2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane C₁₂H₁₂ClF₃O₃ (Inferred) - 1,3-dioxolane
- Ethyl-phenoxy group with -Cl (position 2), -CF₃ (position 4)
Not Provided Likely herbicide intermediate or pharmaceutical precursor (inferred from analogs)
rac-(3R)-3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}oxolane C₁₈H₁₄ClF₃NO₅ - Oxolane (dioxolane)
- Nitrophenoxy and -Cl/-CF₃ substituents
Not Provided Herbicide (e.g., fluoroglycofen analog)
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₂H₁₄ClFO₂ - 1,3-dioxolane
- Chloropropyl and 4-fluorophenyl
3308-94-9 Liquid intermediate; used in organic synthesis (e.g., fluorinated pharmaceuticals)
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane C₉H₇BrFO₂ - 1,3-dioxolane
- Bromo (position 3), fluoro (position 4)
77771-04-1 Solid; limited data on applications (potential agrochemical precursor)
2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane C₁₂H₁₃F₃O₄ - 1,3-dioxolane
- Trifluoroethoxy-phenoxy group
1269801-74-2 Pharmaceutical intermediate (e.g., T790140 for benign prostatic hyperplasia)

Key Differences and Trends

Substituent Effects :

  • The target compound’s -Cl and -CF₃ groups enhance electrophilicity and metabolic stability compared to analogs with single halogens (e.g., 4-fluorophenyl in ).
  • Nitro groups (e.g., in fluoroglycofen analogs ) increase herbicidal activity but may reduce environmental persistence.

Physical Properties :

  • The chloropropyl-fluorophenyl analog (CAS 3308-94-9) is a liquid, while bromo-fluoro derivatives (CAS 77771-04-1) and trifluoroethoxy analogs (CAS 1269801-74-2) are solids, likely due to differences in molecular symmetry and polarity .

Applications: Compounds with -CF₃ and -NO₂ groups (e.g., acifluorfen sodium ) are prioritized as herbicides, while simpler dioxolanes (e.g., CAS 3308-94-9) serve as synthetic intermediates .

Toxicity: Limited toxicological data exist for the target compound. However, structurally related thiophene fentanyl derivatives (e.g., ) highlight the need for caution with understudied analogs.

Biological Activity

The compound 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane, also known by its CAS number 50594-74-6, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClF3O3. The compound features a dioxolane ring, which is significant for its biological interactions. The presence of the trifluoromethyl group is noted for enhancing biological activity through electron-withdrawing effects.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial effects. For instance, derivatives with similar structures have shown selective activity against Chlamydia trachomatis, demonstrating efficacy in reducing chlamydial inclusion numbers in infected cells . The mechanism involves interference with the pathogen's lifecycle, potentially affecting both inclusion morphology and cell viability.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeConcentrationReference
Compound 11Antichlamydial50 μg/mL
SpectinomycinAntichlamydial128 μg/mL
PenicillinAntibacterial5 U/mL

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties associated with related compounds. Research has indicated that certain azetidine carboxamides derived from similar phenoxy structures exhibit anticonvulsant activity . This suggests that modifications to the phenoxy group can influence neurological effects.

The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial activity, it is hypothesized that the trifluoromethyl substituent enhances binding affinity to bacterial targets or disrupts essential metabolic pathways. In anticonvulsant contexts, the interactions with neurotransmitter systems such as GABA receptors may be involved .

Table 2: Summary of Mechanisms

Mechanism TypeDescription
AntimicrobialDisruption of pathogen lifecycle; alteration of inclusion morphology
AnticonvulsantPotential modulation of GABAergic transmission

Case Studies and Research Findings

A study focusing on dioxolane derivatives highlighted that specific substitutions significantly affected biological activity. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing the efficacy against Chlamydia infections . Additionally, compounds lacking these groups showed diminished activity, underscoring the importance of structural features in pharmacological efficacy.

Another investigation into azetidine derivatives revealed promising results in animal models for seizure control, further supporting the potential therapeutic applications of compounds related to this compound .

Q & A

Q. What are the key steps to synthesize 2-(2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane with high purity?

  • Methodological Answer: Synthesis involves coupling 2-chloro-4-(trifluoromethyl)phenol with a 1,3-dioxolane precursor via nucleophilic substitution. Key steps include:
  • Using anhydrous conditions to prevent hydrolysis of the dioxolane ring.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
  • Purity validation using 1H^1H-NMR (to confirm absence of unreacted phenol) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural features?

  • Methodological Answer:
  • 1H^1H- and 13C^{13}C-NMR : Identify proton environments (e.g., dioxolane ring protons at δ 4.0–5.0 ppm) and carbon signals for trifluoromethyl (δ ~120 ppm, 19F^{19}F-coupled).
  • FT-IR : Confirm ether (C-O-C, ~1100 cm1^{-1}) and aromatic C-Cl (550–850 cm1^{-1}) bonds.
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via UV-Vis spectroscopy (λmax for aromatic systems) and HPLC at intervals (0, 24, 48 hours).
  • Identify hydrolysis products using LC-MS .

Advanced Research Questions

Q. What experimental design principles apply to studying this compound’s environmental fate?

  • Methodological Answer: Adopt a tiered approach:
  • Laboratory Studies : Measure log KowK_{ow} (octanol-water partitioning) and hydrolysis half-life in simulated environmental matrices (e.g., freshwater, soil).
  • Microcosm Experiments : Evaluate biodegradation using OECD 301F (ready biodegradability test) with GC-MS for metabolite identification.
  • Computational Modeling : Use QSAR to predict bioaccumulation potential and EPI Suite™ for persistence estimation .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) be resolved?

  • Methodological Answer:
  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C), and enzyme source (recombinant vs. tissue-derived).
  • Orthogonal Assays : Validate findings using fluorescence-based and radiometric assays.
  • Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to explore binding mode discrepancies .

Q. What strategies optimize the compound’s selectivity in protein interaction studies?

  • Methodological Answer:
  • SPR (Surface Plasmon Resonance) : Screen against a panel of structurally related proteins to assess cross-reactivity.
  • Alanine Scanning Mutagenesis : Identify critical binding residues in target proteins.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to guide structural modifications .

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